2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid
CAS No.: 1344704-22-8
Cat. No.: VC4687824
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
* For research use only. Not for human or veterinary use.
![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid - 1344704-22-8](/images/structure/VC4687824.png)
Specification
CAS No. | 1344704-22-8 |
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Molecular Formula | C11H11N3O2 |
Molecular Weight | 217.228 |
IUPAC Name | 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H11N3O2/c12-9(7-4-2-1-3-5-7)10-13-6-8(14-10)11(15)16/h1-6,9H,12H2,(H,13,14)(H,15,16) |
Standard InChI Key | UIWSIWQATMRVGV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=NC=C(N2)C(=O)O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a 1H-imidazole ring with two functional groups:
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Carboxylic acid at position 5, which confers hydrophilicity and potential for hydrogen bonding.
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Amino(phenyl)methyl at position 2, introducing a hydrophobic aromatic component and a primary amine capable of forming salt bridges or participating in nucleophilic reactions .
The imidazole ring itself is planar and aromatic, with delocalized π-electrons contributing to stability. Substituents at positions 2 and 5 create an amphiphilic profile, balancing solubility in polar and nonpolar solvents.
Table 1: Hypothetical Physicochemical Properties (Extrapolated from Analogues)
Synthetic Pathways
General Strategies for Imidazole-5-carboxylic Acid Derivatives
Synthesis typically involves cyclization reactions or functionalization of preformed imidazole cores:
Cyclocondensation of α-Amino Ketones
A common method for imidazole synthesis involves reacting α-amino ketones with ammonium acetate or formamide. For example, 4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives were synthesized via cyclization of 4-methyl-2-phenyl-1H-imidazole intermediates with carboxylic acid precursors .
Post-Functionalization
Introducing the amino(phenyl)methyl group may involve:
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Mannich Reactions: Condensation of imidazole-5-carboxylic acid with formaldehyde and aniline.
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Nucleophilic Substitution: Reaction of 2-chloromethylimidazole derivatives with ammonia or amines .
Pharmacological and Biochemical Applications
Xanthine Oxidase Inhibition
1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives demonstrated potent xanthine oxidase (XO) inhibition (IC₅₀ = 0.003–1.2 μM), rivaling the clinical drug febuxostat . The phenyl group enhances hydrophobic interactions with XO’s active site, while the carboxylic acid anchors the molecule via hydrogen bonds .
Anticonvulsant Activity
N-substituted imidazole acetamides (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamides) showed significant seizure suppression in murine models, likely via modulation of GABAergic pathways . The amino(phenyl)methyl group in the target compound may similarly influence neurotransmitter receptor binding.
Structural Analysis and Computational Modeling
Crystal Packing and Hydrogen Bonding
While no crystal data exists for the exact compound, indole-5-carboxylic acid cocrystals with bipyridine ligands reveal:
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Carboxylic acid dimerization: Head-to-tail hydrogen bonding between –COOH groups (O–H···O = 2.68 Å) .
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π-π Stacking: Aromatic rings align with interplanar distances of 3.4–3.7 Å, stabilizing the lattice .
Future Directions and Challenges
Synthetic Optimization
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Regioselectivity: Controlling substitution at position 2 versus 4 remains challenging in unsymmetrical imidazole systems. Microwave-assisted synthesis may improve yields .
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Green Chemistry: Transitioning from organic solvents (e.g., DMF, THF) to ionic liquids or water-based systems could enhance sustainability .
Therapeutic Exploration
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Kinase Inhibition: The amino(phenyl)methyl group resembles ATP-competitive kinase inhibitors (e.g., imatinib). Screening against tyrosine kinases is warranted.
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Antimicrobial Activity: Imidazole derivatives are known disruptors of fungal cytochrome P450 enzymes; structural modifications could target drug-resistant pathogens.
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